molecular formula C11H10ClN3O2 B2529847 5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide CAS No. 84661-32-5

5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2529847
CAS No.: 84661-32-5
M. Wt: 251.67
InChI Key: GSPKGJZNDRJLHV-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that contains an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-1,2-oxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-6-9(10(13)17-15-6)11(16)14-8-4-2-7(12)3-5-8/h2-5H,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPKGJZNDRJLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)NC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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